molecular formula C14H16N4 B3011080 4-Phenyl-6-piperazin-1-ylpyrimidine CAS No. 927988-27-0

4-Phenyl-6-piperazin-1-ylpyrimidine

Cat. No.: B3011080
CAS No.: 927988-27-0
M. Wt: 240.31
InChI Key: XVYYHYROWROJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenyl-6-piperazin-1-ylpyrimidine is a useful research compound. Its molecular formula is C14H16N4 and its molecular weight is 240.31. The purity is usually 95%.
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Scientific Research Applications

Antiviral Applications

A study by Nagalakshmamma et al. (2020) demonstrates the use of urea/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidine, which includes compounds related to 4-Phenyl-6-piperazin-1-ylpyrimidine, as tobacco mosaic virus (TMV) inhibitors. These compounds showed potential in curative, protective, and inhibitory activities against TMV (Nagalakshmamma et al., 2020).

Antimicrobial Activity

Yurttaş et al. (2016) synthesized derivatives of 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate and evaluated their antimicrobial activity. These compounds showed significant antimicrobial effects, highlighting their potential in combating various microorganism strains (Yurttaş et al., 2016).

Antileishmanial Agents

Research by Mayence et al. (2004) involved synthesizing a series of 1,4-diarylpiperazines, related to this compound, and evaluating them for antileishmanial activity. One compound in particular showed significant potency against leishmaniasis (Mayence et al., 2004).

Anticancer Applications

A study by Parveen et al. (2017) synthesized pyrimidine-piperazine-chromene and -quinoline conjugates and evaluated them against human breast cancer cell lines. Several compounds exhibited notable anti-proliferative activities, suggesting potential in cancer treatment (Parveen et al., 2017).

Adenosine Receptor Affinity

Squarcialupi et al. (2017) synthesized derivatives of 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine with modifications at the 5-position, including piperazin-1-yl moieties, to target human adenosine A1 and A2A receptors. These compounds showed varying affinities for these receptors, suggesting therapeutic potential (Squarcialupi et al., 2017).

Fluorescent Logic Gates

A study by Gauci and Magri (2022) involved synthesizing compounds with a 4-amino-N-aryl-1,8-naphthalimide fluorophore and a piperazine receptor, functioning as fluorescent logic gates. These compounds showed potential for use in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).

Solubility Improvement

Research by Xu et al. (2012) focused on improving the solubility of 6-mercaptopurine via cocrystals and salts, including those with piperazine. The study indicated significant enhancement in the solubility of 6-mercaptopurine, which is crucial for its bioavailability (Xu et al., 2012).

Tyrosine Kinase Inhibition

Zhang et al. (2005) synthesized labeled compounds of PD0205520, a potential inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), for cancer treatment. These compounds included analogues with piperazine, highlighting their role in EGFR-targeted therapies (Zhang et al., 2005).

Properties

IUPAC Name

4-phenyl-6-piperazin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-2-4-12(5-3-1)13-10-14(17-11-16-13)18-8-6-15-7-9-18/h1-5,10-11,15H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYYHYROWROJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.